An In-depth Technical Guide to 3-Methylazetidin-3-ol Hydrochloride
An In-depth Technical Guide to 3-Methylazetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its strained four-membered ring structure and functional groups make it a valuable building block for the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its applications in the synthesis of bioactive molecules.
Chemical and Physical Properties
3-Methylazetidin-3-ol hydrochloride is a white to off-white solid.[1] While specific experimentally determined physical properties such as melting and boiling points are not widely published, its hydrochloride salt form suggests increased stability and solubility in aqueous solutions compared to the free base.[2] The key identification and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 124668-46-8 | [1][3] |
| Molecular Formula | C₄H₁₀ClNO | [1] |
| Molecular Weight | 123.58 g/mol | [1] |
| IUPAC Name | 3-methylazetidin-3-ol;hydrochloride | |
| Synonyms | 3-Hydroxy-3-methylazetidine hydrochloride, 3-Methyl-3-azetidinol hydrochloride | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95.0% or ≥97.0% | [1][4] |
| Storage | Store at room temperature | [1] |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of N-protected 3-methylazetidin-3-ol
The synthesis of 3-methylazetidin-3-ol typically involves the construction of the azetidine (B1206935) ring from an appropriate precursor, followed by deprotection. A common strategy is the intramolecular cyclization of an amino alcohol derivative.
Step 1: Synthesis of the N-protected amino alcohol precursor
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To a solution of a suitable N-protected amine (e.g., N-benzylamine or a Boc-protected amine) in a suitable solvent such as methanol (B129727) or isopropanol, add 1-chloro-2-methyl-2,3-epoxypropane at room temperature.
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Stir the reaction mixture for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the resulting N-protected amino alcohol by column chromatography on silica (B1680970) gel.
Step 2: Intramolecular cyclization to form the azetidine ring
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Dissolve the purified N-protected amino alcohol in a suitable high-boiling solvent such as toluene (B28343) or xylene.
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Add a base, for example, sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.
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Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.
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Monitor the cyclization by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 3-methylazetidin-3-ol.
Step 3: Deprotection and formation of the hydrochloride salt
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Dissolve the crude N-protected 3-methylazetidin-3-ol in a suitable solvent like methanol or ethyl acetate.
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For an N-benzyl protecting group, perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. For a Boc-protecting group, treat with a strong acid such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.
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After the deprotection is complete (monitored by TLC or LC-MS), filter off the catalyst (if used).
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To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.
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Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to afford 3-methylazetidin-3-ol hydrochloride.
Synthesis Workflow Diagram
Characterization Data
| Technique | Expected Features |
| 1H NMR | Signals corresponding to the methyl group protons (singlet), the non-equivalent methylene (B1212753) protons of the azetidine ring (multiplets), the hydroxyl proton (broad singlet), and the amine proton (broad singlet, downfield shifted in the hydrochloride salt). |
| 13C NMR | Signals for the methyl carbon, the two methylene carbons of the azetidine ring, and the quaternary carbon bearing the hydroxyl group. |
| FTIR | Characteristic absorption bands for O-H stretching (broad), N-H stretching (in the hydrochloride salt), C-H stretching, and C-N stretching. |
| Mass Spec. | The mass spectrum would be expected to show the molecular ion peak for the free base (C₄H₉NO) or a fragment corresponding to the loss of a hydroxyl group or methyl group. |
Applications in Drug Development
3-Methylazetidin-3-ol hydrochloride is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors.[5] The azetidine ring is a "privileged scaffold" in medicinal chemistry as it can introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.
Role as a Building Block in Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-methylazetidin-3-ol moiety can be incorporated into inhibitor scaffolds to interact with specific residues in the kinase active site. The methyl group can provide steric bulk to probe hydrophobic pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor.
Logical Relationship Diagram
While specific, publicly disclosed drug candidates that explicitly use 3-methylazetidin-3-ol hydrochloride as a starting material are not extensively documented, the azetidin-3-ol (B1332694) scaffold is present in numerous patented kinase inhibitors. Its application allows for the fine-tuning of a drug candidate's selectivity and pharmacokinetic profile.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-methylazetidin-3-ol hydrochloride is considered hazardous. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.
Conclusion
3-Methylazetidin-3-ol hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitor drug discovery. Its unique structural features provide medicinal chemists with a tool to modulate the properties of drug candidates. While detailed public information on its synthesis and direct biological activity is limited, its importance as a synthetic intermediate is well-established within the pharmaceutical industry. Researchers and drug development professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CAS 26687-49-0: 3-Azetidinol, 1-methyl-, hydrochloride [cymitquimica.com]
- 3. 3-METHYLAZETIDIN-3-OL HYDROCHLORIDE | 124668-46-8 [chemicalbook.com]
- 4. 3-Methylazetidin-3-ol Hydrochloride 124668-46-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]

Smoothened (SMO)2.13.2Data sourced from a study on "angular" spirocyclic azetidines as bioisosteres.[
MCF-71.5Data from a study on oxetane-containing 